REACTION_SMILES
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[CH2:32]1[O:33][CH2:34][CH2:35][CH2:36]1.[CH3:11][N:12]([CH3:13])[CH2:14][CH2:15][N:16]([CH3:17])[CH3:18].[CH:19]([Li:20])([CH2:21][CH3:22])[CH3:23].[Cl:24][C:25]([C:26]([Cl:27])([Cl:28])[Cl:29])([Cl:30])[Cl:31].[OH:1][C:2](=[O:3])[c:4]1[cH:5][cH:6][cH:7][c:8]([F:9])[cH:10]1>>[OH:1][C:2](=[O:3])[c:4]1[cH:5][cH:6][cH:7][c:8]([F:9])[c:10]1[Cl:24]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)CCN(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]C(C)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)(Cl)C(Cl)(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1cccc(F)c1
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Name
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Type
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product
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Smiles
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O=C(O)c1cccc(F)c1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |